
Eticlopride hydrochloride
Structure
3D Structure of Parent
特性
CAS番号 |
97612-24-3 |
---|---|
分子式 |
C17H26Cl2N2O3 |
分子量 |
377.3 g/mol |
IUPAC名 |
5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |
InChIキー |
HFJFXXDHVWLIKX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |
異性体SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |
正規SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |
溶解性 |
>56.6 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |
製品の起源 |
United States |
説明
Historical Context and Discovery of Eticlopride (B1201500) Hydrochloride
Eticlopride hydrochloride emerged from research into substituted benzamide (B126) analogs, a class of compounds explored for potential antipsychotic properties. nih.govresearchgate.net It was developed as a compound with notable high affinity and selectivity for dopamine (B1211576) D2-like receptors. nih.govnih.gov Initial studies distinguished it from other compounds by its potent ability to displace ligands from D2 receptors, while showing negligible affinity for D1 receptors. nih.gov For instance, early binding displacement studies demonstrated that eticlopride has a high affinity for D2 receptors, with an IC50 value of 1.0 to 1.6 nM for displacing ligands like [3H]spiperone and [3H]domperidone, respectively. nih.gov In contrast, its affinity for D1 receptors was exceedingly low. nih.gov
Although initially developed as a potential antipsychotic agent, eticlopride is not used clinically for treating conditions like schizophrenia. nih.govresearchgate.net Instead, its precise and selective action on D2-like receptors made it an invaluable tool for academic and preclinical research, where it helps to elucidate the role of these specific receptors in various brain functions and disease models. nih.govnih.gov
Table 1: Key Properties of this compound
Property | Value |
---|---|
IUPAC Name | 5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide hydrochloride |
Molecular Formula | C17H25ClN2O3.HCl |
Molecular Weight | 377.31 g/mol |
| CAS Number | 97612-24-3 |
Data sourced from nih.govtocris.comwikipedia.org.
Significance of this compound in Neuropharmacological Research
The significance of this compound in neuropharmacology stems directly from its high selectivity and affinity as a dopamine D2-like receptor antagonist. nih.gov This specificity allows researchers to isolate and study the physiological and behavioral consequences of blocking this particular receptor subtype, which includes the D2, D3, and D4 receptors. hellobio.com Eticlopride has a higher affinity for the D2 receptor compared to other frequently used compounds like pimozide (B1677891) and haloperidol (B65202). nih.gov This characteristic is crucial for accurately interpreting experimental results, as it minimizes the confounding effects of interactions with other receptor systems. nih.govnih.gov
Eticlopride's utility is demonstrated in its widespread use across various research modalities:
In Vitro Binding Assays: It is used as a standard to determine the D2-like receptor affinity of new compounds. nih.gov Its high affinity makes it an excellent radioligand candidate ([3H]eticlopride) for autoradiography studies to map the density and distribution of D2-like receptors in brain tissue. nih.gov
Behavioral Pharmacology: Researchers use eticlopride to investigate the role of D2-like receptors in behavior, including learning, memory, motivation, and motor control. nih.govnih.gov For example, studies have used it to explore its effects on food- and cocaine-maintained responding in animal models. tocris.com
Imaging Studies: The high ratio of binding in the D2-rich striatum compared to the cerebellum made eticlopride a candidate for developing PET radiotracers to study the dopamine system in vivo. nih.gov
Table 2: Receptor Binding Affinity (Ki) of this compound
Receptor | Ki (nM) |
---|---|
Dopamine D2 | 0.06 - 0.50 |
Dopamine D3 | 0.16 |
Dopamine D4 | 22.3 |
α1-adrenergic | 112 |
α2-adrenergic | 699 |
| 5HT2 | 830 |
This table presents a range of reported Ki values, which represent the concentration of the drug that binds to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity. Data sourced from tocris.comhellobio.comnih.govmedchemexpress.com.
Current Paradigms for the Academic Investigation of this compound
Current research continues to leverage this compound's specific properties to explore complex neural mechanisms. Modern investigative paradigms include:
Circuit-Level Analysis: Eticlopride is applied in in vivo electrophysiology and microdialysis studies to understand how D2 receptor blockade affects neuronal activity within specific brain circuits. jneurosci.org For instance, local infusion of eticlopride into the striatum has been shown to increase the excitability of striatal neurons, causing them to depolarize and fire more action potentials. jneurosci.org Similarly, it has been used to block dopamine-induced inhibition of pyramidal tract neurons in the motor cortex, demonstrating the involvement of D2 receptors in motor control pathways. physiology.org
Behavioral Flexibility and Learning: The compound is instrumental in studies of cognitive function, such as reversal learning and behavioral flexibility. wgtn.ac.nz Research has shown that treatment with eticlopride can impact reversal learning performance in rats. wgtn.ac.nz It is also used to dissect the roles of different dopamine receptor subtypes in various forms of learning, such as Pavlovian sign-tracking and goal-tracking, where D2 receptor antagonism has been found to impair the acquisition of these conditioned responses. d-nb.infofrontiersin.org
Secondary Reinforcement and Extinction: In addiction and motivation research, eticlopride is used to study the role of D2 receptors in the reinforcing effects of rewards. nih.gov Studies have demonstrated that administering eticlopride can accelerate the extinction of food self-administration behaviors in rats and delay the reacquisition of these behaviors, suggesting a critical role for D2 receptors in maintaining learned associations with rewards. nih.gov
Developmental Neurobiology: Eticlopride has proven useful in in vitro studies examining the role of dopamine D2-like receptors in neuronal development. nih.gov Research has used eticlopride to antagonize the effects of D2-like receptor agonists, helping to show how different subtypes influence the growth and morphology of neurites in cultured neurons. nih.gov
Pharmacological Characterization of Eticlopride Hydrochloride
Dopamine (B1211576) Receptor Binding Profile of Eticlopride (B1201500) Hydrochloride
The pharmacological activity of eticlopride hydrochloride is defined by its interaction with dopamine receptors and, to a lesser extent, other neurotransmitter systems.
This compound demonstrates a high affinity and marked selectivity for the dopamine D2-like family of receptors (D2, D3, and D4). nih.govnih.gov Radioligand binding assays have consistently shown its potent binding to the D2 receptor, with reported inhibition constant (Ki) values in the sub-nanomolar range, such as 0.09 nM and 0.029 nM. medchemexpress.comcaymanchem.comcaymanchem.com This high affinity distinguishes it from other D2-like selective compounds like spiperone (B1681076) (Ki = 0.26 nM) and sulpiride (B1682569) (Ki = 18.2 nM). nih.gov Its selectivity for D2-like receptors over D1-like receptors is particularly pronounced, with its affinity for the D2 receptor being thousands of times greater than for the D1 receptor. nih.gov
The binding profile of this compound extends to both D2 and D3 receptor subtypes, with some studies indicating a higher affinity for the D3 subtype. For instance, reported Ki values include 0.50 nM for D2 and 0.16 nM for D3 receptors, suggesting a preference for the D3 subtype. tocris.comrndsystems.com Another study identified Ki values of 0.029 nM for rat D2 receptors and 0.46 nM for human D3 receptors expressed in neuronal cells. caymanchem.comcaymanchem.com In contrast, early studies measuring the displacement of radioligands reported IC50 values of 1.0 nM for D2 receptors and 113 nM for D3 receptors, which suggested a high degree of selectivity for the D2 receptor over the D3. nih.gov This variability in reported affinities highlights the influence of different experimental conditions and preparations on binding results.
This compound exhibits a very low affinity for dopamine D1-like receptors (D1 and D5). caymanchem.com Studies have reported Ki values for the D1 receptor to be as high as 10,000 nM, underscoring the compound's significant selectivity for the D2-like receptor family. nih.gov The binding affinity for the D4 receptor is also lower than for D2 and D3 receptors. centerforbiomolecularmodeling.org This pronounced selectivity is a key feature of its pharmacological profile.
Table 1: this compound Affinity for Dopamine Receptor Subtypes
Receptor Subtype | Binding Parameter | Reported Value (nM) |
---|---|---|
Dopamine D2 | Ki | 0.029 caymanchem.comcaymanchem.com, 0.09 medchemexpress.com, 0.50 tocris.comrndsystems.com |
IC50 | 1.0 nih.govcaymanchem.com | |
Dopamine D3 | Ki | 0.16 tocris.comrndsystems.com, 0.46 caymanchem.comcaymanchem.com |
IC50 | 113 nih.govcaymanchem.com | |
Dopamine D1 | Ki | 10,000 nih.gov |
IC50 | 700 - >100,000 caymanchem.comcaymanchem.com |
While highly selective for D2-like dopamine receptors, this compound does interact with other receptor systems, though generally with much lower affinity. medchemexpress.com It shows moderate affinity for the α1-adrenergic receptor, with reported Ki and IC50 values of 112 nM and 110 nM, respectively. medchemexpress.comcaymanchem.comcaymanchem.com Its affinity for other receptors is considerably weaker, including the α2-adrenergic receptor (Ki = 699 nM), 5-HT2 serotonin (B10506) receptor (IC50 = 830 nM), and 5-HT1 serotonin receptor (IC50 = 6,200 nM). medchemexpress.comcaymanchem.comcaymanchem.com this compound demonstrates negligible affinity for β-adrenergic, histamine (B1213489) H1, and muscarinic receptors, with IC50 values often exceeding 100,000 nM. caymanchem.comcaymanchem.com
Table 2: Off-Target Receptor Binding Profile of this compound
Receptor Target | Binding Parameter | Reported Value (nM) |
---|---|---|
α1-Adrenergic | Ki | 112 medchemexpress.com |
IC50 | 110 caymanchem.comcaymanchem.com | |
α2-Adrenergic | Ki | 699 medchemexpress.com |
5-HT1 (Serotonin) | IC50 | 6,200 caymanchem.comcaymanchem.com |
5-HT2 (Serotonin) | IC50 | 830 medchemexpress.comcaymanchem.comcaymanchem.com |
β-Adrenergic | IC50 | >100,000 caymanchem.com |
Histamine H1 | IC50 | >100,000 caymanchem.com |
Muscarinic | IC50 | >100,000 caymanchem.com |
Molecular Mechanisms of Action of this compound
The functional effects of this compound are a direct result of its interaction with and blockade of dopamine receptors.
This compound functions as a selective and high-affinity antagonist at D2 and D3 dopamine receptors. caymanchem.comtocris.comnih.gov Its mechanism involves binding to the orthosteric binding site (OBS) of the receptor, the same site where the endogenous ligand dopamine binds. nih.gov A high-resolution crystal structure of the human D3 receptor in complex with eticlopride confirmed this binding mode. centerforbiomolecularmodeling.orgnih.gov By occupying this site, eticlopride physically blocks dopamine from binding and activating the receptor, thereby inhibiting downstream signaling cascades. nih.govnih.gov The structural basis for its high affinity for both D2 and D3 receptors is explained by the high degree of conservation in the binding pocket residues between the two subtypes; 17 of the 18 amino acid residues that make contact with eticlopride in the D3 receptor are identical in the D2 receptor. centerforbiomolecularmodeling.org Further analysis suggests that eticlopride acts as an inverse agonist, stabilizing the receptor in a specific inactive conformation that is distinct from the conformation stabilized by other antagonists like risperidone. nih.gov This antagonism of D2-like receptor function is the foundational mechanism for its use in pharmacological research. nih.govnih.gov
Inverse Agonism at Dopamine Receptors
Beyond its role as a competitive antagonist that blocks the binding of dopamine, this compound also exhibits inverse agonist properties at dopamine D2 and D3 receptors. nih.govnih.gov Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its basal, or constitutive, level of activity in the absence of an agonist.
Research has revealed a correlation between the extent of inverse agonism at the D2 receptor and the sensitivity of a ligand's binding affinity to sodium ions (Na⁺). elifesciences.org Eticlopride, along with compounds like (-)-sulpiride and raclopride, is classified as a Na⁺-sensitive ligand, meaning its binding affinity is enhanced in the presence of Na⁺. elifesciences.org These Na⁺-sensitive ligands tend to display a lesser degree of inverse agonism compared to Na⁺-insensitive ligands such as risperidone, spiperone, and (+)-butaclamol. elifesciences.org Functional assays have demonstrated that Na⁺-insensitive ligands can produce a significantly greater reduction in the basal activity of the D2 receptor (less than -30% of the maximal response of the full agonist quinpirole) compared to Na⁺-sensitive ligands like eticlopride (greater than -15% of the maximal response of quinpirole). elifesciences.org This suggests that the distinct binding modes of these ligand classes stabilize different inactive conformations of the receptor, which in turn correspond to varying degrees of inverse agonism. elifesciences.org
Ligand | Na⁺ Sensitivity | Relative Inverse Agonism (Compared to Quinpirole (B1680403) Max Response) |
---|---|---|
Eticlopride | Sensitive | > -15% |
Raclopride | Sensitive | > -15% |
(-)-Sulpiride | Sensitive | > -15% |
Risperidone | Insensitive | < -30% |
Spiperone | Insensitive | < -30% |
(+)-Butaclamol | Insensitive | < -30% |
G-protein Coupling and Signal Transduction Pathways Modulated by this compound
The dopamine D2 and D3 receptors are members of the G-protein coupled receptor (GPCR) superfamily. centerforbiomolecularmodeling.orgunimi.it Specifically, they belong to the D2-like receptor subfamily, which characteristically couples to inhibitory G-proteins of the Gi/o family. centerforbiomolecularmodeling.orgunimi.it As an antagonist and inverse agonist, this compound modulates the signal transduction pathways associated with these receptors by preventing their activation by dopamine and reducing their basal signaling.
The canonical signaling pathway for Gi/o-coupled receptors involves the inhibition of adenylyl cyclase. unimi.itmdpi.com Activation of D2/D3 receptors leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). unimi.it This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequently alters the phosphorylation state of downstream target proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). unimi.it By blocking this cascade, eticlopride prevents the dopamine-induced reduction in cAMP levels.
Furthermore, the Gβγ subunits released upon receptor activation can directly modulate other effector proteins. unimi.it They are known to inhibit N-type and L-type voltage-gated calcium channels, which reduces calcium influx and neurotransmitter release. unimi.it Additionally, Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. unimi.it Eticlopride's antagonism at the D2/D3 receptor prevents these Gβγ-mediated effects.
Conformational Changes Induced by this compound Binding
The binding of this compound to dopamine receptors induces and stabilizes a specific inactive conformational state. The high-resolution crystal structure of the human dopamine D3 receptor in complex with eticlopride has provided significant insights into the molecular interactions and resulting structural changes. centerforbiomolecularmodeling.org
When bound to the D3 receptor, eticlopride sits (B43327) within the orthosteric binding site (OBS), which is the same pocket that binds the endogenous ligand dopamine. nih.govcenterforbiomolecularmodeling.org The structure reveals that eticlopride's binding mode is distinct from that of other antagonists, such as risperidone, when interacting with the highly homologous D2 receptor. elifesciences.orgnih.gov While eticlopride binds the D2 receptor in a pose very similar to its conformation in the D3 receptor, this pose is incompatible with the structure of the D2 receptor when bound to risperidone. elifesciences.org
Structural and Chemical Biology Studies of Eticlopride Hydrochloride
Structure-Activity Relationships (SAR) of Eticlopride (B1201500) Hydrochloride Analogues
The development of eticlopride analogues has been significantly guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure modifications influence biological activity at dopamine (B1211576) D2 and D3 receptors (D2R and D3R). nih.govresearchgate.net A pivotal resource for these studies has been the high-resolution crystal structure of the human D3R in complex with eticlopride, which illuminated the orthosteric binding site (OBS) and inspired the rational design of new ligands. nih.gov
Research has systematically explored four main modifications to the eticlopride scaffold:
N-alkylation of the pyrrolidine (B122466) ring: Introducing various alkyl, aromatic, and heteroaromatic secondary pharmacophores (SPs) via different alkyl chain lengths to the pyrrolidine nitrogen. nih.gov
Positional shifting of the pyrrolidine nitrogen: Altering the location of the nitrogen atom within the heterocyclic ring. nih.govacs.org
Expansion of the pyrrolidine ring system: Enlarging the five-membered ring to assess the impact of ring size on receptor affinity. nih.govacs.org
O-alkylation at the 4-position of the benzamide (B126) ring: Attaching linkers and SPs to the phenolic oxygen. nih.govacs.org
SAR analyses revealed that modifications to the pyrrolidine ring, such as moving the nitrogen atom or expanding the ring, were detrimental to binding affinities at both D2R and D3R. nih.govbohrium.com Similarly, the addition of small N-alkyl groups to the pyrrolidine was not well tolerated. However, appending a longer linker and a secondary pharmacophore to the nitrogen significantly improved binding affinities. nih.govbohrium.com
A key finding from these studies was that O-alkylated analogues consistently showed higher binding affinities compared to their N-alkylated counterparts. nih.govbohrium.com This suggests that the 4-position on the eticlopride scaffold is more amenable to substitution, tolerating even sterically bulky groups, which is a valuable insight for developing bioconjugate tools like fluorescent ligands. nih.gov All the lead molecules developed through these SAR studies were found to be functional D2R/D3R antagonists. nih.govbohrium.com
Compound | Modification Type | D3R Ki (nM) | D2R Ki (nM) |
---|---|---|---|
N-alkylated Analogue (11) | N-alkylation | 6.97 | 25.3 |
O-alkylated Analogue (33) | O-alkylation | 0.436 | 1.77 |
Computational Modeling and Molecular Docking of Eticlopride Hydrochloride
Computational modeling and molecular docking are indispensable tools for investigating the interactions between this compound and dopamine receptors at a molecular level. These in silico methods leverage the known three-dimensional structure of the receptor to predict the binding pose and affinity of ligands, thereby guiding the design of novel compounds. unict.it
Docking studies of eticlopride and its analogues have predominantly utilized the crystal structure of the D3R in its inactive state (PDB ID: 3PBL). nih.gov A common validation step for these computational models is to remove the co-crystallized eticlopride from the structure and then re-dock it, assessing how well the predicted pose matches the experimentally determined one. researchgate.netsemanticscholar.org
For more complex eticlopride-based molecules, such as bitopic ligands, a two-step docking protocol is often employed. First, the primary pharmacophore (the eticlopride scaffold) is docked into the orthosteric binding site (OBS). The resulting pose is then used as a core restraint to dock the full-length compound, which allows for adequate conformational sampling of the flexible linker and the secondary pharmacophore that extends beyond the OBS. nih.gov The induced-fit docking (IFD) protocol is a frequently used algorithm that accounts for protein flexibility upon ligand binding. nih.gov These computational approaches have been crucial in rationalizing the observed SAR for different analogues and in confirming that secondary pharmacophores interact with residues in the extracellular vestibule. nih.gov
Crystal Structure Analysis of Receptor-Eticlopride Complexes
The experimental determination of the crystal structure of the human dopamine D3 receptor (D3R) in complex with eticlopride (PDB ID: 3PBL) at a 2.89 Å resolution was a landmark achievement. rcsb.org This structure provided the first high-resolution view of an antagonist bound to a D2-like receptor, revealing critical features of the ligand-binding pocket and the conformation of the extracellular loops. rcsb.org
The analysis shows eticlopride binding within the orthosteric binding site (OBS), the same pocket that binds the endogenous ligand dopamine. nih.govrcsb.org On the intracellular side of the receptor, the structure revealed a locked conformation of the highly conserved "ionic lock," which is characteristic of an inactive G-protein coupled receptor (GPCR) state. rcsb.org Quantum biochemistry analyses of the crystallographic data have been used to calculate the contribution of individual amino acid residues to the total binding energy, highlighting the key interactions that stabilize the complex. The D3R-eticlopride structure has become an essential template for homology modeling of the highly similar D2R and for the structure-based design of novel D2R/D3R selective ligands. unict.ituni-regensburg.de
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing insights into the flexibility and dynamics of the receptor-ligand complex. mdpi.comdntb.gov.ua MD simulations of the D3R-eticlopride complex, starting from the crystal structure, have been performed to analyze the stability of the binding pose and the detailed interactions between the ligand and receptor. researchgate.net
These simulations, often run for nanosecond timescales, confirm that eticlopride maintains stable interactions with key residues in the binding pocket. researchgate.net Specifically, MD results show that residues such as Asp3.32, Ser5.32, and His6.55 are crucial for directly interacting with and anchoring eticlopride within the orthosteric site. researchgate.net Furthermore, MD simulations have been used to refine homology models of the D2R. unict.it By simulating the D2R model with eticlopride docked, researchers can assess the stability of the model and predict a binding pose for eticlopride in D2R that is very similar to its experimentally observed pose in D3R. researchgate.net
Rational Design of Eticlopride-Based Ligands and Molecular Probes
The rational design of novel ligands and molecular probes based on the eticlopride scaffold is a direct application of the structural and computational insights gained from crystallographic and SAR studies. purdue.edumdpi.com The D3R-eticlopride crystal structure serves as a blueprint, allowing researchers to design molecules with tailored properties to probe receptor function or achieve enhanced selectivity. uni-regensburg.de The primary goal is the creation of new molecular tools that can be used to study the structure, function, and pharmacology of D2 and D3 receptors with greater precision. nih.gov This includes the development of ligands functionalized with bulky groups, such as fluorophores for imaging studies, or ligands designed to have specific interactions that confer subtype selectivity. nih.gov
Caged Eticlopride Derivatives for Spatiotemporal Control
"Caged" compounds are pharmacologically inactive molecules that can be activated with high spatiotemporal precision by an external trigger, typically a flash of light. nih.govnih.gov This approach allows for the controlled release of a ligand at a specific time and location. The rational design of a caged eticlopride derivative was based on the D3R crystal structure, which indicated that the pyrrolidine ring of eticlopride is oriented toward the extracellular space, making it an ideal site for attaching a photoremovable "caging" group. uni-regensburg.de
Initial investigations revealed that eticlopride itself is photolabile, rendering it unsuitable for caging. A subtle but crucial structural modification—removing the chlorine atom—yielded the photostable antagonist dechloroeticlopride. This analogue was then successfully transformed into a caged ligand by attaching a 2-nitrobenzyl group, a common photoremovable caging moiety. The resulting compound, designated MG307, demonstrated excellent photochemical stability and the desired pharmacological behavior, with its antagonist activity being restored upon photo-uncaging. uni-regensburg.de
Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
---|---|---|
Eticlopride | 0.21 | 0.28 |
Benzylated Control (Inactive) | 4800 | 22000 |
Bitopic Ligands Based on Eticlopride Scaffolds
Bitopic ligands are hybrid molecules designed to interact simultaneously with two distinct sites on a receptor: the primary orthosteric binding site (OBS) and a secondary, allosteric site, often located in the extracellular vestibule. nih.gov This dual interaction can lead to ligands with unique pharmacological profiles, including enhanced affinity and subtype selectivity. mdpi.com
The eticlopride scaffold has served as an excellent primary pharmacophore (PP) for the design of bitopic ligands targeting D2 and D3 receptors. nih.govmdpi.com Inspired by the D3R-eticlopride crystal structure, researchers have attached various secondary pharmacophores (SPs) to the eticlopride core via flexible linkers. acs.orgbohrium.com The point of attachment on the eticlopride scaffold proved to be critical. As established by SAR studies, linking the SP via the 4-position oxygen (O-alkylation) resulted in compounds with significantly higher affinity than linking through the pyrrolidine nitrogen (N-alkylation). nih.govbohrium.com Molecular modeling studies confirmed that modifications at the 4-position are well-tolerated by both D2R and D3R, providing a robust strategy for creating novel D2R/D3R antagonists and molecular tools. nih.govbohrium.com
In Vitro Research Methodologies Employing Eticlopride Hydrochloride
Receptor Binding Assays Utilizing Radiolabeled Eticlopride (B1201500) Hydrochloride
Radioligand binding assays are a cornerstone of pharmacology, used to quantify the interaction between a ligand and its receptor. The tritiated form of eticlopride, [³H]Eticlopride, is frequently used due to its high affinity and selectivity for D2-like dopamine (B1211576) receptors, allowing for precise characterization of these sites.
Displacement Studies with [³H]Eticlopride
Displacement studies are a type of competitive binding assay used to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. [³H]Eticlopride serves as a classic radioligand for labeling D2 dopamine receptors in brain homogenates. In these assays, tissue preparations, such as those from the rat striatum, are incubated with a fixed concentration of [³H]Eticlopride in the presence of varying concentrations of a competing unlabeled ligand. The concentration of the unlabeled ligand that displaces 50% of the specifically bound [³H]Eticlopride is known as the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) of the test compound. Early studies demonstrated that [³H]Eticlopride binding was most prominent in dopamine-rich areas like the striatum, nucleus accumbens, and olfactory tubercles.
Comparative Binding with Other Dopamine Ligands
Eticlopride's pharmacological profile has been extensively defined through comparative binding assays against other dopamine receptor ligands. These studies highlight its high affinity and selectivity for the D2-like receptor family (D2, D3, D4) over D1-like receptors and other neurotransmitter receptors. For instance, eticlopride demonstrates a significantly higher potency for D2 receptors compared to other common antagonists. In in vitro assays comparing the displacement of [³H]spiperone from rat striatum membranes, eticlopride exhibited a Ki value of approximately 0.92 nM. This affinity is substantially higher than that of haloperidol (B65202) (Ki = 1.2 nM) and sulpiride (B1682569) (Ki = 18.2 nM).
Furthermore, eticlopride shows marked selectivity for D2-like receptors over other receptor families. While it binds with high affinity to D2 receptors, its affinity for D1 receptors is negligible, with an IC₅₀ value for displacing [³H]flupenthixol exceeding 100,000 nM. Its binding affinity for other receptors, such as adrenergic and serotonergic receptors, is also significantly lower than for the D2 receptor.
Receptor | IC₅₀ (nM) |
---|---|
Dopamine D₂ | 1 |
Dopamine D₃ | 113 |
α₁-Adrenergic | 110 |
5-HT₂ (Serotonin) | 830 |
α₂-Adrenergic | ~700 |
5-HT₁ (Serotonin) | 6,200 |
Dopamine D₁ | >100,000 |
Cellular Assays for Functional Characterization
Beyond simple binding affinity, eticlopride hydrochloride is crucial for elucidating the functional consequences of dopamine receptor antagonism in cellular environments. These assays move from measuring binding to observing the physiological response of a cell after receptor modulation.
Investigations in Primary Neuronal and Glial Cultures
Primary cultures, which are derived directly from animal tissue, provide an in vitro environment that more closely resembles the in vivo state than immortalized cell lines. Eticlopride has been used in these cultures to study the role of D2-like receptors in neuronal development and function. For example, in cultures of fetal cortical neurons, D2-like receptor subtypes were shown to have different effects on the growth and shape of neurites. The D2-like agonist quinpirole (B1680403) induced an increase in the number of branches per neuron and primary neurite length in cells expressing D3 receptors. The co-application of eticlopride was able to block these quinpirole-induced morphological changes, demonstrating its utility in studying receptor-mediated developmental processes in a more physiologically relevant context.
Analysis of Receptor Heterodimerization using this compound
G-protein coupled receptors, including dopamine receptors, can form complexes with other receptors, known as heterodimers or heterooligomers, which can alter their pharmacological and functional properties. Eticlopride has been instrumental in studying these interactions. Research has shown that the dopamine D2 receptor (D2R) and the somatostatin (B550006) receptor 2 (SSTR2) can form a constitutive heterodimer in cultured striatal neurons. In these primary neurons, the application of the D2R antagonist eticlopride was found to completely abolish this constitutive D2R-SSTR2 heterodimerization. This finding highlights a key role for eticlopride not only as a tool to block canonical receptor signaling but also to investigate the molecular assembly and interaction between different receptor systems.
Studies on Downstream Signaling Pathways (e.g., KLF2 expression)
This compound is utilized in in vitro settings to investigate the downstream signaling cascades initiated by dopamine D2-like receptor antagonism. A key area of this research involves its effect on the expression of transcription factors such as Krüppel-like factor 2 (KLF2), which is involved in endothelial cell function and vascular biology.
Research has demonstrated that dopamine (DA) can increase the expression of KLF2 in Human Umbilical Vein Endothelial Cells (HUVEC). medchemexpress.comresearchgate.net To confirm that this effect is mediated specifically through D2-like receptors, this compound is introduced as an antagonist. In these experimental setups, HUVEC or tumor endothelial cells (TEC) are pre-treated with eticlopride before being stimulated with dopamine or a D2 receptor-specific agonist like quinpirole. researchgate.net The expression levels of KLF2 are then quantified using techniques such as Western blot analysis and visualized through confocal microscopy. researchgate.net
Findings from these studies consistently show that pre-treatment with eticlopride abrogates the dopamine-induced upregulation of KLF2. medchemexpress.comresearchgate.net For instance, in one study, treatment with this compound at a concentration of 1 μM for 6 hours was sufficient to block the increase in KLF2 expression caused by dopamine in HUVEC cells. medchemexpress.com This demonstrates that the regulation of KLF2 by dopamine is dependent on the activation of D2-like receptors, and this compound serves as a crucial tool to dissect this specific pathway.
Table 1: In Vitro Study of this compound on KLF2 Expression
Cell Type | Treatment | Method | Finding |
---|---|---|---|
Human Umbilical Vein Endothelial Cells (HUVEC) | Dopamine (DA) followed by Eticlopride | Western Blot, Confocal Microscopy | Eticlopride abrogated the DA-induced upregulation of KLF2 expression. researchgate.net |
Tumor Endothelial Cells (TEC) | Eticlopride followed by Dopamine (DA) | Western Blot, Confocal Microscopy | Cells treated with eticlopride before DA did not show high KLF2 expression. researchgate.net |
Ex Vivo Autoradiography with this compound
This compound is a valuable tool in ex vivo autoradiography, a technique used to visualize the distribution and density of receptors within tissue samples. nih.govnih.gov The high affinity and selectivity of eticlopride for dopamine D2-like receptors make it a suitable compound for these studies. nih.govnih.gov
The general methodology for ex vivo autoradiography involves administering the compound of interest to a live animal. invivopharm.comgiffordbioscience.com After a set period, the animal is sacrificed, and the target organs, typically the brain, are dissected, frozen, and sliced into thin sections. invivopharm.com These tissue sections are then incubated with a radiolabeled ligand, such as [3H]spiroperidol or [3H]raclopride, which binds to the target receptors (e.g., D2 receptors). nih.govnih.gov The sections are subsequently exposed to film or a phosphor screen to create an autoradiogram, a visual map of where the radioligand has bound. invivopharm.comgiffordbioscience.com
In studies using eticlopride, the compound is administered chronically to animals to investigate its effect on D2 receptor density. nih.gov For example, in one study, rats were treated daily with eticlopride (0.5 mg/kg) for 21 days. nih.gov Four days after the final dose, brain sections were prepared for autoradiography using [3H]spiroperidol. The analysis revealed that chronic eticlopride treatment significantly increased the density of D2 receptor sites in the striatum and nucleus accumbens of the intact brain hemisphere. nih.gov This type of study demonstrates how eticlopride can be used to understand the brain's adaptive responses to prolonged D2 receptor blockade.
Table 2: Ex Vivo Autoradiography Study of this compound
Subject | Treatment | Radioligand Used | Brain Regions Analyzed | Key Finding |
---|---|---|---|---|
Rats | Chronic Eticlopride (0.5 mg/kg, i.p. for 21 days) | [3H]spiroperidol | Caudate-putamen, Nucleus accumbens septi | Increased density of D2 receptor sites in the intact hemisphere. nih.gov |
Table of Compounds
Compound Name |
---|
This compound |
Dopamine |
Krüppel-like factor 2 (KLF2) |
Quinpirole |
[3H]spiroperidol |
[3H]raclopride |
In Vivo Research Applications of Eticlopride Hydrochloride in Preclinical Models
Eticlopride (B1201500) Hydrochloride as a Neurobiological Probe
The high affinity and selectivity of eticlopride hydrochloride for D2-like dopamine (B1211576) receptors make it an exceptional neurobiological probe for dissecting the function of this critical neurotransmitter system. nih.gov
Investigation of Central Dopamine Receptor Function
This compound is extensively utilized to investigate the function of central dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4). nih.gov Its ability to selectively block these receptors allows researchers to elucidate their involvement in a wide array of physiological and behavioral processes. By administering eticlopride and observing the subsequent changes, scientists can infer the roles of D2-like receptors in motor control, motivation, reward, and cognition. nih.gov
Preclinical studies have demonstrated that eticlopride can effectively block the behavioral effects of dopamine agonists, providing evidence for the D2-like receptor mediation of these actions. For instance, it has been shown to inhibit stereotyped behaviors induced by dopamine agonists in rodents. Furthermore, research utilizing eticlopride has contributed to understanding the differential roles of D2 and D3 receptors in various brain regions. caymanchem.com
Elucidating the Role of D2-like Receptors in Behavior
A significant body of preclinical research has employed this compound to unravel the role of D2-like receptors in complex behaviors. nih.gov Animal models of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders, have utilized eticlopride to probe the underlying dopaminergic dysfunction.
In models of psychosis, eticlopride's blockade of D2-like receptors can mimic the effects of antipsychotic drugs, helping to validate the dopamine hypothesis of schizophrenia. nih.gov In studies related to addiction, eticlopride has been instrumental in demonstrating the critical role of D2-like receptors in the reinforcing effects of drugs of abuse. By blocking these receptors, eticlopride can reduce the rewarding properties of substances like cocaine and amphetamines in animal models. nih.gov
Applications in Neuroimaging Studies
The properties of this compound have also led to its use in neuroimaging studies, particularly in the development of tools for Positron Emission Tomography (PET). nih.gov
Development and Evaluation of Eticlopride-based Radioligands for PET
The high affinity and selectivity of eticlopride for D2-like receptors made it an attractive candidate for development as a radioligand for PET imaging. nih.gov Radioligands are radioactive molecules that bind to specific targets in the brain, allowing for their visualization and quantification using PET scanners. The goal was to label eticlopride with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, to create a tracer that could map the distribution and density of D2-like receptors in the living brain.
However, the development of eticlopride-based radioligands for PET has faced challenges. For example, attempts to label eticlopride with Fluorine-18 at the N-ethyl position resulted in a radioligand with high non-specific binding, which reduces the quality of the imaging signal. nih.gov Despite these limitations, the foundational research with eticlopride has provided valuable insights for the development of other successful D2-like receptor radioligands, such as [11C]raclopride. nih.gov
Analysis of Dopamine Receptor Densities and Function via Imaging
While eticlopride itself is not widely used as a PET radioligand in its radiolabeled form, its principles of action are central to the analysis of dopamine receptor densities and function using imaging techniques. The competitive binding principle, where a radioligand like [11C]raclopride competes with endogenous dopamine for binding to D2-like receptors, is a cornerstone of functional PET imaging of the dopamine system.
In this paradigm, a decrease in the binding of the radioligand is interpreted as an increase in the levels of endogenous dopamine in the synapse. This allows researchers to indirectly measure dopamine release in response to various stimuli or pharmacological challenges. Eticlopride, as a potent D2-like receptor antagonist, serves as a reference compound in these studies, helping to validate the specificity of the radioligand binding and to understand the dynamics of the dopamine system.
Neurotransmitter System Modulation and Interactions
While this compound is renowned for its high selectivity for D2-like dopamine receptors, it is important to consider its potential interactions with other neurotransmitter systems, particularly at higher concentrations. nih.govcaymanchem.com
In vitro binding studies have demonstrated that eticlopride has a significantly lower affinity for other receptors, including D1 dopamine receptors, various serotonin (B10506) (5-HT) receptor subtypes, and muscarinic receptors. nih.govcaymanchem.com However, it does exhibit some measurable affinity for α1-adrenergic receptors. caymanchem.commedchemexpress.com This suggests that at doses higher than those required to saturate D2-like receptors, eticlopride could potentially exert off-target effects by interacting with the adrenergic system. This is a critical consideration in the interpretation of preclinical studies, as these interactions could contribute to the observed behavioral or physiological outcomes.
The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.
Receptor Subtype | Binding Affinity (Ki in nM) |
Dopamine D2 | 0.09 medchemexpress.com |
Dopamine D3 | 0.16 |
α1-Adrenergic | 112 medchemexpress.com |
α2-Adrenergic | 699 medchemexpress.com |
Serotonin (5-HT2) | 830 medchemexpress.com |
Serotonin (5-HT1) | 6220 medchemexpress.com |
This table is for informational purposes and represents a compilation of data from various sources. The exact values may vary between studies.
Neuroplasticity and Receptor Regulation Studies
This compound has been instrumental in elucidating the role of D2 receptors in synaptic plasticity and the adaptive changes in receptor expression following pharmacological interventions.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity. In the striatum, the induction of LTD at corticostriatal synapses has been shown to be dependent on the co-activation of both D1 and D2 dopamine receptors. The essential role of D2 receptors in this process is highlighted by the finding that D2 receptor antagonists, such as l-sulpiride, can block the induction of striatal LTD. This suggests that eticlopride, with its potent D2 receptor antagonism, would similarly be expected to interfere with this form of synaptic plasticity, thereby influencing the neural circuits involved in motor learning and habit formation.
Chronic administration of receptor antagonists can lead to adaptive changes in the density and sensitivity of the targeted receptors. Studies investigating the long-term effects of eticlopride have shown that repeated administration of the compound leads to an upregulation of dopamine D2 receptor expression. In preclinical models, this increase in D2 receptor density has been associated with behavioral changes, such as improved performance in reversal learning tasks. This finding has implications for understanding the long-term consequences of D2 receptor blockade and the potential for therapeutic interventions aimed at restoring dopamine receptor function in conditions where it is compromised.
Advanced Preclinical Behavioral Pharmacology Paradigms
This compound has been extensively used in a variety of preclinical behavioral paradigms to characterize the role of D2-like receptors in mediating complex behaviors and to evaluate its potential as an antipsychotic agent.
In conditioned avoidance response paradigms, a classic screening tool for antipsychotic drugs, eticlopride has been shown to disrupt avoidance responding without affecting the escape response. This selective effect is considered predictive of clinical antipsychotic efficacy. High doses of eticlopride can induce catalepsy, a state of motor immobility, which is often used as a preclinical model for the extrapyramidal side effects associated with older antipsychotic medications.
Furthermore, eticlopride has been utilized to investigate the role of D2 receptors in reinforcement and motivation. For example, it has been shown to accelerate the extinction of food self-administration and delay its reacquisition, suggesting a role for D2 receptors in both primary and secondary reinforcement processes. In models of psychosis, eticlopride can block the hyperlocomotion induced by dopamine agonists like amphetamine, further supporting its antipsychotic-like profile. These diverse behavioral applications underscore the utility of eticlopride as a research tool to dissect the intricate functions of the dopamine D2-like receptor system in behavior.
Parameter | Finding |
GluR1 Phosphorylation | Increased at Ser845 |
Nur77 Gene Expression | Modulated by mGluR5 |
Striatal Serotonin | D2 antagonism may increase release |
Preproenkephalin mRNA | Increased, attenuated by scopolamine |
Striatal LTD | Blocked by D2 antagonism |
D2 Receptor Expression | Upregulated with chronic administration |
Conditioned Avoidance | Disrupts avoidance, not escape |
Food Self-Administration | Accelerates extinction, delays reacquisition |
Investigating Reinforcement Mechanisms and Motivation
Eticlopride is widely used to probe the neural circuits of reward and motivation, particularly the involvement of dopamine D2 receptors. In preclinical self-administration paradigms, where animals learn to perform a task to receive a reward (e.g., a food pellet or a drug infusion), eticlopride has been shown to modulate these behaviors significantly.
Research has demonstrated that blocking D2 receptors with eticlopride can reduce the reinforcing efficacy of both natural rewards and drugs of abuse. For instance, in studies with rats trained to self-administer food, eticlopride administration accelerated the extinction process (the cessation of responding when the reward is no longer delivered) and delayed the reacquisition of the food-seeking behavior once the reward was reinstated. nih.govnih.gov This suggests that D2 receptor activity is crucial for maintaining motivated behavior for food rewards. The antagonist is thought to decrease the incentive qualities of the reward, effectively reducing the motivation to work for it. nih.gov
Similarly, eticlopride robustly blocks the reinforcing effects of cocaine in several species, further implicating D2-like receptors in the rewarding actions of psychostimulants. nih.gov In the nucleus accumbens, a key brain region for reward, eticlopride infusions have been shown to block cocaine-primed reinstatement of drug-seeking behavior. colorado.edu These findings underscore the utility of eticlopride in dissecting the specific contribution of D2 receptors to the complex processes of primary and secondary reinforcement. nih.gov
Analysis of Stereotyped Behavior and Locomotor Activity
Dopamine agonists, such as amphetamine and cocaine, are known to induce hyperlocomotion and stereotyped behaviors (repetitive, invariant patterns of movement) in rodents. Eticlopride is frequently used as an antagonist in these models to confirm the D2 receptor-dependence of these stimulant-induced effects.
Studies have consistently shown that pretreatment with eticlopride can dose-dependently reduce the locomotor-activating effects of cocaine in rats. researchgate.net Furthermore, it has been instrumental in studying the phenomenon of behavioral sensitization, where repeated administration of a stimulant leads to a progressively enhanced motor response. For example, eticlopride administration during pretreatment with MDMA completely blocked the development of sensitization to MDMA-induced hyperactivity, indicating that D2 receptor activation is critical for this neuroplastic change. researchgate.net The potency of eticlopride in blocking hyperactivity is often compared to its effect on stereotypy to characterize the profile of various dopamine-related drugs. nih.gov
Studies on Attention and Impulsivity
Preclinical models such as the 5-choice serial reaction time task (5-CSRTT) are used to assess attention and impulsivity in rodents. In this task, animals must detect a brief visual stimulus in one of five locations to receive a reward. Eticlopride has been used to investigate the role of D2 receptors in these cognitive functions.
Research using the 5-CSRTT has shown that eticlopride can impair attentional performance. Specifically, it has been found to decrease attention at short cue delays. nih.gov In some studies, eticlopride did not significantly affect impulsivity (measured as premature responses), whereas D1 antagonists did, suggesting a more critical role for D1 receptors in modulating impulsive behavior. nih.gov However, other research indicates that D2 receptor signaling in the nucleus accumbens is involved in amphetamine-induced impulsivity. nih.gov The effects of eticlopride can be complex and dependent on the specific task parameters and baseline levels of impulsivity. nih.gov
Role in Drug Discrimination Paradigms
Drug discrimination paradigms are a valuable tool for assessing the subjective effects of psychoactive drugs in animals. In this model, an animal is trained to recognize the internal state produced by a specific drug and make a differential response to receive a reward. Antagonists are used to determine which receptor systems mediate these subjective effects.
Eticlopride has been effectively used to antagonize the discriminative stimulus effects of cocaine. nih.govnih.gov When administered before cocaine in trained animals, benzamide (B126) antagonists like eticlopride produce a rightward shift in the cocaine dose-effect curve. nih.govnih.gov This indicates that a higher dose of cocaine is required to produce the same subjective effect, confirming that D2 receptor blockade interferes with cocaine's interoceptive cues. These studies highlight the reliability of eticlopride in demonstrating the critical role of D2 receptors in the subjective experience of cocaine. nih.gov
Investigations in Specific Neurological Model Systems (e.g., Vestibular Deafferentation)
Beyond general behavioral pharmacology, eticlopride is also a valuable tool for investigating dopaminergic function in specific models of neurological disorders. Loss of vestibular function, for example, is associated with cognitive impairments, including attentional deficits.
In a study using a rat model of bilateral vestibular deafferentation (BVD), eticlopride was administered to investigate the role of D2 receptors in the resulting cognitive changes. nih.gov The BVD rats were tested on the 5-CSRTT. Eticlopride caused a dose-dependent decrease in performance in both BVD and control rats. However, the effect on correct responses and perseverative responses (a measure of impulsivity) was more pronounced in the control animals. The study concluded that while BVD causes an increase in perseverative behavior, D2 receptor blockade with eticlopride does not eliminate this specific deficit, suggesting a complex interplay between the vestibular system, dopamine signaling, and executive function. nih.gov
Future Directions and Methodological Considerations in Eticlopride Hydrochloride Research
Synergistic Applications with Emerging Neuroscientific Techniques
Modern neuroscience increasingly relies on techniques that offer precise control over neural circuits, such as optogenetics and chemogenetics. frontiersin.org These methods use genetic modification to render specific neuronal populations sensitive to light (optogenetics) or to specific designer drugs (chemogenetics), allowing for targeted activation or inhibition of these cells. nih.govyoutube.com
The synergy between these technologies and eticlopride (B1201500) hydrochloride lies in the ability to dissect the precise role of D2/D3 receptors within complex neural networks. For instance, researchers can use optogenetic stimulation to activate a specific dopaminergic pathway (e.g., the projection from the ventral tegmental area to the prefrontal cortex) while systemically administering eticlopride. frontiersin.org This experimental design would help determine if the behavioral effects of activating that specific pathway are mediated by D2/D3 receptors. Similarly, chemogenetics can be used for longer-lasting modulation of a neuronal population, and eticlopride can be applied to investigate the D2/D3 receptor dependency of the observed outcomes. nih.govaddgene.org This combination of pathway-specific control and receptor-specific blockade provides a powerful strategy for understanding the circuit-level function of the dopamine (B1211576) system.
Challenges and Limitations of Eticlopride Hydrochloride as a Pharmacological Probe
Despite its utility, this compound is not without limitations that researchers must consider. A primary challenge is its receptor selectivity profile. While it has a very high affinity for D2 and D3 receptors, it is not perfectly selective and can bind to other receptors at higher concentrations, including D4 receptors and α1-adrenergic receptors. nih.govresearchgate.net This off-target activity could potentially confound the interpretation of experimental results.
Data sourced from MedChemExpress and Tocris Bioscience. medchemexpress.comtocris.com
Another significant limitation is the noted discrepancy between in vitro binding data and in vivo efficacy for some of its radiolabeled analogues. nih.gov Factors such as metabolism, protein binding, and non-specific binding within the brain can alter the compound's availability and action in a living system, making it challenging to predict in vivo outcomes solely from in vitro affinity values. nih.gov Furthermore, eticlopride has been found to be photolabile, rendering it unsuitable for certain experimental paradigms like "caged" compound studies that use light to activate a drug at a specific time and location.
Potential for Developing Novel D2/D3 Receptor-Targeting Agents Based on Eticlopride Frameworks
The chemical structure of eticlopride serves as an excellent scaffold for the rational design of new D2/D3 receptor ligands with improved properties. The crystal structure of the D3 receptor in complex with eticlopride has provided a detailed roadmap for medicinal chemists to design novel antagonists. acs.orgcenterforbiomolecularmodeling.org
Structure-activity relationship (SAR) studies have explored various modifications to the eticlopride framework. acs.orgnih.gov For example, research has shown that altering the pyrrolidine (B122466) ring by moving the nitrogen atom or expanding the ring size is detrimental to binding affinity. nih.gov However, adding a linker and a secondary pharmacophore can improve affinities. acs.org One key finding is that O-alkylated analogues demonstrate higher binding affinities for both D2 and D3 receptors compared to their N-alkylated counterparts. acs.orgnih.gov This insight allows for the targeted synthesis of compounds with potentially greater potency.
Data from Shaik et al. (2021). nih.gov
These SAR studies are crucial for developing ligands with greater selectivity for the D3 receptor over the D2 receptor, which is a significant goal in developing treatments for conditions like substance use disorder with fewer side effects. centerforbiomolecularmodeling.org The high degree of similarity between the D2 and D3 receptor binding pockets makes achieving this selectivity a challenge. centerforbiomolecularmodeling.orgscispace.com However, by designing ligands that extend toward the extracellular opening of the binding pocket, where there is more structural divergence between the receptor subtypes, greater selectivity can be achieved. centerforbiomolecularmodeling.org The eticlopride framework provides the foundational structure upon which these more complex and selective molecules can be built.
Q & A
Basic Research Questions
Q. How should researchers prepare and validate stable stock solutions of eticlopride hydrochloride for in vivo studies?
- Methodological Answer : this compound should be dissolved in physiological saline (0.9% NaCl) at concentrations typically ranging from 0.1–1 mg/mL. Fresh solutions must be prepared every 1–2 days to prevent degradation, as stability data indicate reduced efficacy beyond this period . For validation, researchers should confirm solubility via spectrophotometry (e.g., UV-Vis at 280 nm) and test biological activity using control experiments (e.g., dopamine receptor binding assays).
Q. What experimental approaches confirm this compound’s selectivity for dopamine D2/D3 receptors over other receptor subtypes?
- Methodological Answer : Radioligand binding assays using transfected cell lines expressing D2/D3 receptors are standard. Competitive binding curves with selective ligands (e.g., [³H]Spiperone for D2 receptors) and receptor-subtype-specific antagonists (e.g., L-745,870 for D4 receptors) can quantify selectivity ratios. Cross-reactivity with serotonin or adrenergic receptors should be tested using parallel assays .
Q. How can researchers assess the purity and structural integrity of this compound batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and a mobile phase of acetonitrile:water (70:30, v/v). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with peaks matching reference spectra for the hydrochloride salt .
Advanced Research Questions
Q. What statistical methods are appropriate for analyzing behavioral data in studies using this compound as a D2/D3 antagonist?
- Methodological Answer : For dose-response or time-course studies, one-way ANOVA followed by post-hoc Bonferroni correction is suitable to compare means across groups. For paired data (e.g., pre- vs. post-treatment), a two-tailed Student’s t-test is recommended. Data should be normalized to control groups to account for inter-experimental variability .
Q. How can researchers resolve contradictory findings on this compound’s effects in different experimental models (e.g., phosphorylation vs. cell migration)?
- Methodological Answer : Discrepancies may arise from dosage, model systems (e.g., neuronal vs. cancer cells), or receptor expression levels. Researchers should:
- Perform dose-response curves to identify threshold effects.
- Validate target engagement (e.g., Western blot for phosphorylated Fyn in neuronal studies ).
- Compare results across standardized models (e.g., MDA-MB-231 cells for migration assays ).
Q. What in vitro and in vivo models are optimal for evaluating this compound’s antitumor effects?
- Methodological Answer :
- In vitro : Use Boyden chamber assays with triple-negative breast cancer cells (e.g., MDA-MB-231) to quantify migration inhibition. IC₅₀ values should be calculated using nonlinear regression .
- In vivo : Xenograft models in immunodeficient mice, with eticlopride administered intraperitoneally (1–5 mg/kg/day). Tumor volume and metastasis should be monitored via bioluminescence imaging .
Q. How can researchers ensure reproducibility in chronic dosing studies involving this compound?
- Methodological Answer :
- Standardize preparation protocols (e.g., daily fresh solutions in saline ).
- Use pharmacokinetic profiling to confirm steady-state plasma concentrations.
- Document environmental factors (e.g., circadian rhythm in rodent studies) that may influence dopamine receptor dynamics .
Q. What techniques validate this compound’s antagonism of D2 receptor-mediated signaling pathways?
- Methodological Answer :
- Western blotting : Measure phosphorylation changes in downstream targets (e.g., Fyn kinase at Y416 in the medial prefrontal cortex ).
- Electrophysiology : Patch-clamp recordings in brain slices to assess D2 receptor-dependent modulation of neuronal firing.
- Kinase activity assays : Use purified D2 receptor-associated kinases (e.g., GRK2) to test inhibition by eticlopride .
Key Considerations for Experimental Design
- Dosage Range : 0.1–5 mg/kg for in vivo studies, adjusted for receptor occupancy and off-target effects .
- Control Experiments : Include vehicle (saline) controls and positive controls (e.g., haloperidol for D2 antagonism ).
- Ethical Compliance : Adhere to institutional guidelines for animal welfare, particularly in chronic dosing protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。